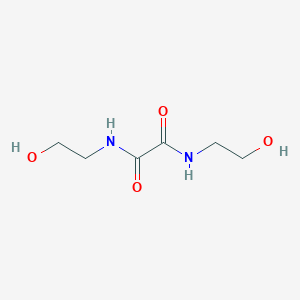

N,N'-Bis(2-hydroxyethyl)oxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.77 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3646. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N'-bis(2-hydroxyethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4/c9-3-1-7-5(11)6(12)8-2-4-10/h9-10H,1-4H2,(H,7,11)(H,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQJEXTVQZHURJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC(=O)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074596 | |

| Record name | Ethanediamide, N1,N2-bis(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1871-89-2 | |

| Record name | N1,N2-Bis(2-hydroxyethyl)ethanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1871-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bis(2-hydroxyethyl)oxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001871892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1871-89-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanediamide, N1,N2-bis(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanediamide, N1,N2-bis(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Bis(2-hydroxyethyl)ethanediamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-BIS(2-HYDROXYETHYL)OXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T92N2YR78X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N'-Bis(2-hydroxyethyl)oxamide (CAS 1871-89-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis(2-hydroxyethyl)oxamide (CAS 1871-89-2) is a symmetrical diamide alcohol with a versatile chemical profile that has led to its application across various scientific and industrial domains. This document provides a comprehensive overview of its core properties, synthesis, and applications, with a focus on its role as a crosslinking agent and a building block in organic synthesis. Detailed experimental protocols for its preparation are provided, alongside a thorough compilation of its physicochemical and spectral data to support further research and development.

Core Properties

This compound is a white crystalline solid at room temperature.[1] Its bifunctional nature, possessing both amide and hydroxyl groups, is key to its utility. The hydroxyl groups provide reactive sites for esterification and etherification, while the amide linkages offer hydrogen bonding capabilities and structural rigidity.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂N₂O₄ | [2][3] |

| Molecular Weight | 176.17 g/mol | [2][3] |

| Melting Point | 168 °C (decomposes) | [1][4][5] |

| Appearance | White to almost white crystalline powder | [1] |

| Solubility | Insoluble in water | [4][5] |

| CAS Number | 1871-89-2 | [2][3] |

| IUPAC Name | This compound | [2] |

Spectral Data

The following tables summarize the key spectral data for this compound, which are crucial for its identification and characterization.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly provided in search results |

Note: While search results indicate the availability of ¹H NMR spectra, specific chemical shift values were not found.[2][6]

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly provided in search results |

Note: While search results indicate the availability of ¹³C NMR spectra, specific chemical shift values were not found.[2][7]

FTIR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| Specific peak assignments not detailed in search results |

Note: The NIST WebBook provides the IR spectrum, but a detailed peak list is not available in the search snippets.[8] General absorbances for similar structures suggest the presence of O-H, N-H, C=O (Amide I), and C-N stretching, and N-H bending (Amide II) vibrations.[9]

Mass Spectrometry Data

| m/z | Interpretation |

| Specific fragmentation patterns not detailed in search results |

Note: The NIST WebBook provides the mass spectrum, but a detailed fragmentation analysis is not available in the search snippets.[10]

Synthesis and Experimental Protocols

This compound can be synthesized through several routes, most commonly by the reaction of an oxalic acid derivative with 2-aminoethanol. Below are detailed protocols for two common methods.

Synthesis from Diethyl Oxalate and Ethanolamine

This method involves the aminolysis of diethyl oxalate with ethanolamine. The reaction proceeds readily due to the high nucleophilicity of the primary amine.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2.0 equivalents of ethanolamine in absolute ethanol.

-

To this solution, add 1.0 equivalent of diethyl oxalate dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, this compound, will precipitate as a white solid.

-

Collect the solid by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from diethyl oxalate and ethanolamine.

Caption: Synthesis of this compound.

Applications

The primary applications of this compound stem from its ability to act as a crosslinking agent and a chemical intermediate.

Crosslinking Agent in Polymers

With two hydroxyl groups, this compound can react with isocyanates, epoxides, and other reactive functional groups to form crosslinked polymer networks. This enhances the mechanical properties, thermal stability, and durability of the resulting materials.[1]

3.1.1. Polyurethane Foams

This compound can be used as a chain extender or crosslinker in the production of polyurethane foams, contributing to improved flexibility and resilience.[1] In some formulations, it is first modified with boric acid and then reacted with ethylene carbonate to produce polyols for rigid polyurethane foams.[11]

Experimental Protocol for Polyol Preparation from this compound (BHEOD):

-

In a round-bottom flask, place 4.4 g (0.025 mole) of this compound and 3.1 g (0.050 mole) of boric acid.

-

Heat the mixture with mechanical stirring in a temperature range of 120-150 °C until a complete homogenization is achieved.

-

The resulting modified hydroxyethyl derivative can then be used as a polyol component in the formulation of rigid polyurethane foams by reacting with a diisocyanate.[11]

Textile Industry

In the textile industry, it is utilized to impart wrinkle resistance and strength to fabrics.[1] The hydroxyl groups can react with cellulose fibers under appropriate conditions, forming crosslinks that improve the dimensional stability of the fabric.

Organic Synthesis Intermediate

This compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyestuffs.[3][5] Its symmetrical structure and reactive hydroxyl groups allow for further chemical modifications.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound may cause an allergic skin reaction. It is advised to wear protective gloves, clothing, and eye protection when handling this compound. In case of skin contact, wash with plenty of soap and water. Standard laboratory safety practices should be followed.

Conclusion

This compound is a versatile chemical with established applications in polymer chemistry and organic synthesis. Its well-defined properties and straightforward synthesis make it a valuable tool for researchers and professionals in materials science and drug development. The detailed information provided in this guide serves as a foundational resource for the effective utilization of this compound in various research and industrial settings. Further exploration of its potential in novel applications is warranted, particularly in the development of advanced materials with tailored properties.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C6H12N2O4 | CID 74638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 1871-89-2 [chemicalbook.com]

- 6. This compound(1871-89-2) 1H NMR [m.chemicalbook.com]

- 7. This compound(1871-89-2) 13C NMR [m.chemicalbook.com]

- 8. N,N'-Bis-(2-hydroxyethyl)-oxamide [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. N,N'-Bis-(2-hydroxyethyl)-oxamide [webbook.nist.gov]

- 11. ichp.vot.pl [ichp.vot.pl]

N,N'-Bis(2-hydroxyethyl)oxamide molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and weight of N,N'-Bis(2-hydroxyethyl)oxamide, a chemical compound with applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs.

Molecular and Physicochemical Data

The following table summarizes the key molecular and physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂N₂O₄ | [1][2][3][4][5][6][7] |

| Molecular Weight | 176.17 g/mol | [1][3][6][8] |

| IUPAC Name | This compound | [4][5][6] |

| CAS Number | 1871-89-2 | [1][4] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 168 °C (decomposes) | [1][8] |

| SMILES | OCCNC(=O)C(=O)NCCO | [5][6] |

| InChIKey | FPQJEXTVQZHURJ-UHFFFAOYSA-N | [2][4][5][6] |

Molecular Structure

This compound is a symmetrical molecule characterized by a central oxamide core. Each nitrogen atom of the oxamide is substituted with a 2-hydroxyethyl group. The presence of hydroxyl and amide functional groups allows for hydrogen bonding, influencing its physical properties such as melting point and solubility.

Caption: 2D chemical structure of this compound.

Experimental Protocols

While this guide focuses on the intrinsic molecular properties of this compound, a brief note on its synthesis is relevant. A common laboratory-scale synthesis involves the reaction of diethyl oxalate with an excess of ethanolamine.

General Synthesis Workflow:

Caption: Generalized synthesis workflow for this compound.

For detailed experimental procedures, including specific reaction conditions, purification techniques, and analytical characterization (e.g., NMR, IR, Mass Spectrometry), researchers should consult peer-reviewed chemical literature and established chemical synthesis databases. The CAS number 1871-89-2 provides a reliable identifier for searching such resources.

References

- 1. This compound | 1871-89-2 [chemicalbook.com]

- 2. N.N'-Bis(2-hydroxyethyl)oxamide, 99% | Fisher Scientific [fishersci.ca]

- 3. scbt.com [scbt.com]

- 4. N,N'-Bis-(2-hydroxyethyl)-oxamide [webbook.nist.gov]

- 5. N.N'-Bis(2-hydroxyethyl)oxamide, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound | C6H12N2O4 | CID 74638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. This compound [myskinrecipes.com]

An In-depth Technical Guide to the Solubility of N,N'-Bis(2-hydroxyethyl)oxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of N,N'-Bis(2-hydroxyethyl)oxamide in various solvents. Due to conflicting information in publicly available data, this guide will present the existing qualitative data, highlight discrepancies, and provide a general experimental protocol for determining solubility.

Core Concepts

This compound is a chemical compound with the molecular formula C6H12N2O4. Its structure, featuring two hydroxyl groups and two amide linkages, suggests the potential for hydrogen bonding, which typically influences solubility in polar solvents. However, the overall molecular symmetry and the presence of a non-polar hydrocarbon backbone also play a role in its solubility profile.

Quantitative Solubility Data

A thorough review of available literature and supplier safety data sheets reveals a lack of consistent quantitative data on the solubility of this compound. The information that is available is largely qualitative and, in some cases, contradictory.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Reported Solubility | Source(s) |

| Water | Insoluble | [1][2] |

| Water | Soluble | |

| Water | Very faint turbidity | |

| Chloroform | Soluble | |

| Dichloromethane | Soluble | |

| Ethyl Acetate | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Acetone | Soluble |

Note: The conflicting reports on water solubility ("insoluble" vs. "soluble") from different sources highlight the need for standardized experimental determination. The term "soluble" in the context of organic solvents is not quantitatively defined in the available literature.

Experimental Protocols

Protocol: Isothermal Equilibrium Method for Solubility Determination

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A magnetic stirrer or a shaker bath can be used for this purpose.

-

-

Phase Separation:

-

After reaching equilibrium, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The syringe should be fitted with a filter (e.g., 0.45 µm) to remove any suspended solid particles.

-

-

Quantification of Solute:

-

Accurately weigh the collected sample of the saturated solution.

-

Evaporate the solvent from the sample under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Weigh the remaining solid residue (the dissolved this compound).

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as:

-

grams per 100 mL of solvent: (mass of residue / volume of supernatant collected) * 100

-

molarity (mol/L): (moles of residue / volume of supernatant collected in L)

-

molality (mol/kg of solvent): (moles of residue / mass of solvent in kg)

-

-

Mandatory Visualizations

The following diagrams illustrate a generalized workflow for solubility determination and a logical relationship for assessing solubility.

Caption: A generalized workflow for determining the solubility of a solid in a liquid.

Caption: A decision-making diagram for assessing the reliability of solubility data.

References

N,N'-Bis(2-hydroxyethyl)oxamide: A Technical Guide to its Melting Point and Thermal Stability

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the melting point and thermal stability of N,N'-Bis(2-hydroxyethyl)oxamide. The information is compiled from various scientific and chemical data sources to support research and development activities.

Core Physical Properties

This compound is a white crystalline solid at room temperature.[1] It is known to be hygroscopic and moisture sensitive.[1]

Data Presentation

The following table summarizes the available quantitative data for the melting point of this compound.

| Property | Value | Notes | Source(s) |

| Melting Point | 167 - 169 °C | With decomposition | [1] |

| 168 - 172 °C | [2] | ||

| 168 °C | With decomposition | [3] |

Experimental Protocols

The following sections detail standardized methodologies for determining the melting point and thermal stability of organic compounds like this compound.

Melting Point Determination using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[5]

Methodology:

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using a certified standard, such as indium.

-

Experimental Conditions:

-

Purge Gas: An inert gas, typically nitrogen, is used at a constant flow rate (e.g., 50 mL/min).

-

Temperature Program: The sample is subjected to a controlled temperature program. A common method involves:

-

An initial isothermal period at a temperature below the expected melting point.

-

A heating ramp at a constant rate (e.g., 10 °C/min) to a temperature above the melting point.

-

-

Reference: An empty, sealed aluminum pan is used as the reference.

-

-

Data Analysis: The heat flow to the sample is monitored as a function of temperature. The melting point is determined from the resulting DSC curve as either the onset temperature or the peak temperature of the endothermic melting transition.

Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] This technique is crucial for determining the thermal stability and decomposition profile of a substance.

Methodology:

-

Sample Preparation: A small, representative sample (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

-

Instrument Setup: The TGA instrument's balance is tared, and the sample is loaded.

-

Experimental Conditions:

-

Atmosphere: The experiment can be run under an inert atmosphere (e.g., nitrogen) to study thermal decomposition (pyrolysis) or in an oxidative atmosphere (e.g., air or oxygen) to study thermo-oxidative decomposition. A typical flow rate is 20-50 mL/min.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

-

-

Data Analysis: The mass of the sample is recorded continuously as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to determine:

-

The onset temperature of decomposition, indicating the start of significant mass loss.

-

The temperatures of maximum rates of mass loss, determined from the peak of the first derivative of the TGA curve (DTG curve).

-

The residual mass at the end of the experiment.

-

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound using DSC and TGA.

Caption: A flowchart of the typical experimental workflow for thermal analysis.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C6H12N2O4 | CID 74638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of amorphous solid dispersion properties using thermal analysis techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 661. The thermal decomposition of oxamide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of N,N'-Bis(2-hydroxyethyl)oxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for N,N'-Bis(2-hydroxyethyl)oxamide, a versatile chemical intermediate. This document details two prominent synthetic pathways, providing in-depth experimental protocols and a summary of the compound's key physicochemical properties. The information is intended to support researchers and professionals in the fields of organic synthesis, materials science, and drug development.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C6H12N2O4 | [3] |

| Molecular Weight | 176.17 g/mol | [1][3][4] |

| CAS Number | 1871-89-2 | [3] |

| Melting Point | 168 °C (decomposes) | [1][4][5] |

| Appearance | White to off-white crystalline powder | [1][6] |

| Solubility | Insoluble in water | [2][5] |

| Purity (typical) | >98% | [6] |

Synthesis Route 1: From Diethyl Oxalate and Ethanolamine

This is a widely utilized method for the synthesis of N,N'-disubstituted oxamides. The reaction involves the nucleophilic acyl substitution of the ester groups of diethyl oxalate by the primary amine, ethanolamine. A 2:1 molar ratio of ethanolamine to diethyl oxalate is typically employed to ensure the formation of the desired bis-substituted product.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of diethyl oxalate in anhydrous ethanol.

-

Addition of Reagent: To the stirred solution, add two equivalents of ethanolamine dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is then gently heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The this compound product, being a solid, will often precipitate out of the solution.

-

Purification: The precipitate is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials and by-products. The purified product is then dried under vacuum. If further purification is required, recrystallization from methanol or an ethanol/water mixture can be performed.

Synthesis Route 2: From Oxamide and Monoethanolamine

An alternative route to this compound involves the reaction of oxamide with an excess of monoethanolamine at elevated temperatures. This process is characterized by the evolution of ammonia as a by-product, which can be monitored to gauge the reaction's progress.

Experimental Protocol

-

Reaction Setup: A three-necked flask is equipped with a thermometer, a reflux condenser, a nitrogen inlet, and a magnetic stirrer.

-

Charging the Reactor: Charge the flask with oxamide and a significant molar excess of monoethanolamine (e.g., a 7-8 fold molar excess).

-

Reaction Conditions: The reaction mixture is heated to 120-130°C under a nitrogen atmosphere. The reaction is continued until the evolution of ammonia subsides, which typically takes around 6 hours. The ammonia can be trapped and titrated to monitor the reaction progress.

-

Product Isolation: After the reaction is complete, the mixture is cooled to room temperature.

-

Purification: Methanol is added to the cooled reaction mixture, which induces the precipitation of the crude this compound. The precipitate is then collected by filtration, washed with a small amount of methanol, and can be further purified by recrystallization from methanol.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | C6H12N2O4 | CID 74638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound | 1871-89-2 [chemicalbook.com]

- 6. This compound | 1871-89-2 | TCI AMERICA [tcichemicals.com]

Spectroscopic Profile of N,N'-Bis(2-hydroxyethyl)oxamide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for N,N'-Bis(2-hydroxyethyl)oxamide, a key chemical intermediate. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and materials science. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for their acquisition.

Chemical Structure and Properties

This compound, with the molecular formula C₆H₁₂N₂O₄ and a molecular weight of 176.17 g/mol , is a symmetrical molecule containing two amide linkages and two primary alcohol functional groups.[1][2][3][4][5][6][7][8] Its structure is characterized by a central oxamide core flanked by two hydroxyethyl chains. This bifunctionality makes it a versatile building block in polymer chemistry and a potential candidate for various applications in medicinal chemistry.

Spectroscopic Data Summary

The following sections present the anticipated spectroscopic data for this compound. While experimental spectra are available in databases such as the NIST WebBook and SpectraBase, this guide provides a summarized and interpreted version of the expected data based on the compound's structure.[1][2][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide key structural information. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) to ensure solubility and to avoid interference from exchangeable protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | Triplet | 2H | -NH- |

| ~4.8 | Triplet | 2H | -OH |

| ~3.5 | Quartet | 4H | -CH₂-OH |

| ~3.2 | Quartet | 4H | -NH-CH₂- |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C=O (amide) |

| ~60 | -CH₂-OH |

| ~42 | -NH-CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C-H, and C=O functional groups.[2]

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3300 | Strong, Broad | O-H Stretch | Alcohol |

| ~3280 | Strong | N-H Stretch | Amide |

| ~2940, ~2880 | Medium | C-H Stretch | Alkane |

| ~1640 | Strong | C=O Stretch (Amide I) | Amide |

| ~1560 | Strong | N-H Bend (Amide II) | Amide |

| ~1050 | Strong | C-O Stretch | Alcohol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound is expected to show the molecular ion peak and several characteristic fragment ions.[2][3]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Possible Fragment |

| 176 | [M]⁺ (Molecular Ion) |

| 145 | [M - CH₂OH]⁺ |

| 131 | [M - NH₂CH₂CH₂OH]⁺ |

| 88 | [O=C-C=O-NH-CH₂CH₂OH]⁺ |

| 45 | [CH₂CH₂OH]⁺ |

| 44 | [NH₂CH₂CH₂]⁺ |

Experimental Protocols

The following sections outline standardized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer at room temperature. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum is acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable). The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the Spectroscopic Characterization of a Chemical Compound.

References

- 1. This compound | C6H12N2O4 | CID 74638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N'-Bis-(2-hydroxyethyl)-oxamide [webbook.nist.gov]

- 3. N,N'-Bis-(2-hydroxyethyl)-oxamide [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. This compound [myskinrecipes.com]

- 6. N.N'-Bis(2-hydroxyethyl)oxamide, 99% | Fisher Scientific [fishersci.ca]

- 7. N.N'-Bis(2-hydroxyethyl)oxamide, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. N,N'-bis(2-hydroxyethyl)ethanediamide [stenutz.eu]

- 9. This compound(1871-89-2) 1H NMR [m.chemicalbook.com]

- 10. This compound(1871-89-2) 13C NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to N,N'-Bis(2-hydroxyethyl)oxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N'-Bis(2-hydroxyethyl)oxamide, a versatile chemical compound with applications in polymer chemistry and as an intermediate in organic synthesis. This document covers its nomenclature, physicochemical properties, synthesis, and a representative experimental protocol for its preparation.

Nomenclature and Identification

This compound is a symmetrical organic compound characterized by a central oxamide core with a 2-hydroxyethyl group attached to each nitrogen atom. It is known by a variety of synonyms and alternative names in scientific literature and commercial catalogs.

Synonyms and Alternative Names:

-

N,N'-Bis(2-hydroxyethyl)ethanediamide[1]

-

Ethanediamide, N,N'-bis(2-hydroxyethyl)-[1]

-

N,N'-Oxalylbis(ethanolamine)

-

S-DIETHANOLOXAMIDE

-

TIMTEC-BB SBB008397

-

N,N'-DIETHANOLOXAMIDE

-

n,n'-bis(2-hydroxyethyl)-ethanediamid

-

NSC-3646[1]

-

Oxamide, N,N'-bis(2-hydroxyethyl)-[1]

Chemical Identifiers:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 176.17 g/mol | [1] |

| Melting Point | 168 °C (decomposes) | [2][3] |

| Appearance | White to almost white powder/crystal | [2] |

| Solubility in Water | Insoluble | [2][3] |

| Purity | >98% | [4] |

| LogP (calculated) | -2.1 | [1] |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the reaction of diethyl oxalate with 2-aminoethanol (ethanolamine).[5] This reaction is a classic example of the formation of amides from esters and primary amines.

Experimental Protocol: Synthesis from Diethyl Oxalate and Ethanolamine

This protocol is based on the general procedure for the synthesis of N,N'-disubstituted oxamides from diethyl oxalate and primary amines.[5]

Materials:

-

Diethyl oxalate (1.0 equivalent)

-

2-Aminoethanol (Ethanolamine) (2.0 equivalents)

-

Absolute ethanol (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Vacuum filtration apparatus (e.g., Büchner funnel)

-

Cold solvent (e.g., cold ethanol or diethyl ether) for washing

-

Vacuum oven or desiccator for drying

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2.0 equivalents of 2-aminoethanol in a suitable amount of absolute ethanol.

-

To this solution, add 1.0 equivalent of diethyl oxalate dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The this compound product is expected to crystallize out of the solution upon cooling.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials and soluble impurities.

-

Dry the purified product under vacuum to afford this compound as a white solid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

References

N,N'-Bis(2-hydroxyethyl)oxamide: A Technical Health and Safety Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available health and safety data for N,N'-Bis(2-hydroxyethyl)oxamide (CAS No. 1871-89-2). It is intended to serve as a crucial resource for researchers, scientists, and professionals in drug development who may handle or utilize this compound. This document consolidates physical and chemical properties, toxicological information, and recommended safety protocols. Notably, while the compound is classified as a potential skin sensitizer, a significant lack of comprehensive toxicological data exists for many endpoints. This guide highlights these data gaps and provides context by describing standard experimental methodologies that would be employed for a thorough safety assessment.

Chemical and Physical Properties

This compound is a white solid organic compound.[1][2] Its fundamental properties are summarized in the table below. Understanding these characteristics is essential for safe handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C6H12N2O4 | [1][2][3] |

| Molecular Weight | 176.17 g/mol | [1][3] |

| CAS Number | 1871-89-2 | [2][3] |

| Appearance | White solid/crystalline powder | [1][2] |

| Melting Point | 167 - 169 °C (332.6 - 336.2 °F) | [1] |

| Boiling Point | No data available | [1] |

| Solubility in Water | Soluble | [1] |

| Flash Point | No data available | [1] |

| Autoignition Temperature | No data available | [1] |

Toxicological Data

The toxicological profile of this compound is not well-established. The primary health concern identified from available data is its potential to cause skin sensitization.[3] For most other standard toxicological endpoints, data is currently unavailable.

| Toxicological Endpoint | GHS Classification/Data | Reference |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | [1] |

| Skin Corrosion/Irritation | No data available | [1] |

| Serious Eye Damage/Irritation | No data available | [1] |

| Respiratory or Skin Sensitization | May cause an allergic skin reaction (H317), Skin Sens. 1 | [3] |

| Germ Cell Mutagenicity | No data available | [1] |

| Carcinogenicity | No data available | [1] |

| Reproductive Toxicity | No data available | [1] |

| Specific Target Organ Toxicity (Single Exposure) | No data available | [1] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | [1] |

| Aspiration Hazard | Not applicable (solid) | [1] |

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not publicly available. However, the classification of this compound as a skin sensitizer was likely determined based on methodologies outlined in internationally recognized guidelines. This section describes the principles of a standard protocol for assessing skin sensitization potential.

OECD Test Guideline 429: Skin Sensitization: Local Lymph Node Assay (LLNA)

The LLNA is a widely accepted in vivo method for assessing the skin sensitization potential of a substance. The assay is based on the principle that sensitizers induce a primary proliferation of lymphocytes in the lymph nodes draining the site of application.

Methodology:

-

Animal Model: Typically, CBA/J or CBA/Ca mice are used.

-

Dose Selection and Preparation: A preliminary screening test may be conducted to determine the highest tolerated dose that does not cause systemic toxicity or excessive local irritation. The test substance is prepared in a suitable vehicle.

-

Treatment: A minimum of three concentrations of the test substance, along with a negative control (vehicle) and a positive control, are applied to the dorsal surface of each ear of the mice for three consecutive days.

-

Cell Proliferation Measurement: Five days after the first application, a solution of 3H-methyl thymidine or 125I-iododeoxyuridine is injected intravenously.

-

Sample Collection and Processing: A few hours after the injection of the radiolabel, the mice are euthanized, and the draining auricular lymph nodes are excised. A single-cell suspension of lymph node cells is prepared.

-

Data Analysis: The incorporation of the radiolabel is measured using a beta-scintillation counter. The stimulation index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater.

Hazard Identification and Risk Management Workflow

The following diagram illustrates a general workflow for the identification of chemical hazards and the subsequent risk management process. This logical framework is applicable to the safety assessment of compounds like this compound.

Caption: General workflow for chemical health and safety assessment.

Handling and Safety Precautions

Given the classification as a skin sensitizer and the lack of comprehensive safety data, caution should be exercised when handling this compound.

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.

-

Respiratory Protection: If dust is generated, a NIOSH-approved respirator for particulates is recommended.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is noted to be moisture-sensitive.[1]

-

Spill and Disposal: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Recommendations

This compound is a chemical with limited available health and safety data. The primary identified hazard is its potential to cause skin sensitization.[3] For all other toxicological endpoints, there is a notable lack of information. Researchers and drug development professionals must handle this compound with a high degree of caution, employing robust safety measures to minimize exposure. It is strongly recommended that further toxicological studies be conducted to fully characterize the health and safety profile of this compound to ensure its safe use in research and development.

References

An In-depth Technical Guide to N,N'-Bis(2-hydroxyethyl)oxamide: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis(2-hydroxyethyl)oxamide is a symmetrical diamide that has found utility in a range of chemical applications, primarily owing to the presence of its reactive hydroxyl and amide functionalities. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical and current applications of this versatile compound. Particular emphasis is placed on its role as a crosslinking agent in polymer chemistry and its potential as a scaffold in the development of novel chemical entities. This document adheres to stringent data presentation and visualization standards to facilitate understanding and further research.

Introduction

This compound, with the CAS number 1871-89-2, is an organic compound characterized by a central oxamide core flanked by two hydroxyethyl groups.[1][2] Its structure imparts a unique combination of properties, including hydrogen bonding capabilities and the potential for further chemical modification. While not a household name, this molecule has played a significant, albeit often behind-the-scenes, role in various industrial and research fields. This guide will delve into the known history of this compound, detail its synthesis, and explore its multifaceted applications, with a particular focus on areas relevant to chemical and pharmaceutical research.

Discovery and History

While a definitive, single publication marking the "discovery" of this compound is not readily apparent in contemporary databases, its synthesis falls within a well-established class of reactions. The preparation of N,N'-disubstituted oxamides from diethyl oxalate and primary amines is a classical and fundamental reaction in organic chemistry. It is highly probable that this compound was first synthesized via this straightforward method, likely in the early to mid-20th century, as part of broader investigations into the reactivity of oxalic acid esters with amines.

The historical trajectory of this compound has been one of quiet utility rather than groundbreaking discovery. Its applications have evolved from a general-purpose chemical intermediate to a more specialized component in polymer and materials science. More recently, its potential as a building block in the synthesis of more complex molecules has garnered interest in the research community.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, application, and the design of new synthetic routes.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂N₂O₄ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| CAS Number | 1871-89-2 | [1][2] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 168-172 °C (decomposes) | [2] |

| Solubility | Very faint turbidity in water | [2] |

| IUPAC Name | This compound | [1] |

Synthesis

The most common and direct method for the synthesis of this compound is the reaction of diethyl oxalate with two equivalents of ethanolamine. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism

The synthesis proceeds through a two-step nucleophilic acyl substitution. In the first step, the amino group of ethanolamine attacks one of the electrophilic carbonyl carbons of diethyl oxalate, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of ethanol to form a mono-substituted intermediate. A second molecule of ethanolamine then reacts with the remaining ester group in a similar fashion to yield the final this compound product.

Caption: Synthetic pathway of this compound.

Experimental Protocol

The following is a general experimental protocol for the synthesis of this compound.

Materials:

-

Diethyl oxalate

-

Ethanolamine

-

Absolute ethanol (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethanolamine (2.0 equivalents) in absolute ethanol.

-

To this stirred solution, add diethyl oxalate (1.0 equivalent) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Dry the purified this compound under vacuum.

Characterization: The identity and purity of the synthesized product can be confirmed using standard analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.

Applications

The applications of this compound are primarily centered around its use as a versatile building block and crosslinking agent.

Polymer Chemistry

The most significant application of this compound is in the field of polymer chemistry.[2] Its two hydroxyl groups can react with isocyanates to form urethanes, making it a useful chain extender or crosslinking agent in the production of polyurethanes.[2] This enhances the mechanical properties, thermal stability, and durability of the resulting polymers. It also serves as a modifier in polyurethane foams, improving their flexibility and resilience.[2] In the textile industry, it is used to impart wrinkle resistance to fabrics.[2]

Personal Care and Cosmetics

In personal care products, this compound can function as a stabilizer and crosslinker in formulations such as hair gels and creams, helping to improve texture and performance.[2]

Organic Synthesis and Drug Development

This compound serves as a valuable intermediate in organic synthesis.[3] Its bifunctional nature allows it to be a scaffold for the construction of more complex molecules. While it does not have a known direct mechanism of action in biological systems, its potential in pharmaceutical research is being explored.[3]

One area of interest is its chelating ability, which refers to its capacity to bind to metal ions.[3] This property makes it a potential candidate for the development of metal chelation therapies for conditions such as heavy metal poisoning.[3]

Furthermore, the structural motif of this compound can be found within more complex, biologically active molecules. Its synthesis provides a foundational step for the elaboration into potential therapeutic agents. The general workflow for such an application is depicted below.

Caption: Role as a scaffold in drug discovery.

Safety and Handling

This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. It is important to avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a compound with a straightforward synthesis and a range of valuable applications, particularly in polymer chemistry. While its history is not marked by a singular moment of discovery, its utility as a crosslinking agent and a synthetic building block is well-established. For researchers in materials science and drug development, this compound offers a versatile and accessible platform for the creation of new materials and molecules with tailored properties. Future research may further unlock its potential in areas such as chelation therapy and as a scaffold for novel therapeutics.

References

Potential Research Frontiers for Oxamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxamide derivatives, characterized by the presence of the ethanediamide core, have emerged as a versatile and privileged scaffold in medicinal chemistry and materials science. The unique structural features of the oxamide backbone, including its ability to act as both a hydrogen bond donor and acceptor, facilitate potent and specific interactions with biological targets and enable the formation of complex supramolecular architectures. This technical guide provides an in-depth exploration of promising research avenues for oxamide derivatives, focusing on their therapeutic potential and applications in materials science. We present a comprehensive overview of their synthesis, biological activities, and material properties, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

The core structure of oxamide allows for diverse chemical modifications, leading to a wide array of derivatives with distinct physicochemical and biological properties. This adaptability has positioned oxamide-based compounds as promising candidates for the development of novel therapeutics for a range of diseases, including cancer, microbial infections, and inflammatory conditions. Furthermore, their capacity for self-assembly and coordination with metal ions has opened up exciting possibilities in the design of advanced materials with unique functionalities.

Core Research Areas

Medicinal Chemistry and Drug Development

The oxamide scaffold is a key pharmacophore in a variety of biologically active molecules. Its ability to mimic peptide bonds allows for effective interaction with enzyme active sites and other biological receptors.[1]

Oxamide derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of kinases, calpain, and tubulin polymerization, as well as the modulation of critical signaling pathways.[2][3]

Quantitative Data: Anticancer Activity of Oxamide Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |

| Oxamide-hydrazone hybrid (7k) | MDA-MB-231 (Triple-negative breast cancer) | MTT | 7.73 ± 1.05 | [2][3] |

| Oxamide-hydrazone hybrid (7k) | 4T1 (Mouse mammary tumor) | MTT | 1.82 ± 1.14 | [2][3] |

| Flavonoid-based amide (7t) | MDA-MB-231 (Triple-negative breast cancer) | MTT | 1.76 ± 0.91 | [4] |

| Flavonoid-based amide (7u) | MCF-7 (Breast cancer) | MTT | 2.49 ± 0.44 | [4] |

| Flavonoid-based amide (7u) | HCC1937 (Triple-negative breast cancer) | MTT | 2.07 ± 1.06 | [4] |

| Flavonoid-based amide (7x) | HepG2 (Hepatocellular carcinoma) | MTT | 1.86 ± 0.35 | [4] |

| 1,3-Oxazole Sulfonamide (16) | Leukemia Cell Lines (average) | Growth Inhibition | 0.0488 | [5] |

| 1,3-Oxazole Sulfonamide (22) | Leukemia Cell Lines (average) | Growth Inhibition | <0.08 | [5] |

| 1,3-Oxazole Sulfonamide (30) | Leukemia Cell Lines (average) | Growth Inhibition | <0.08 | [5] |

| 1,3-Oxazole Sulfonamide (32) | Leukemia Cell Lines (average) | Growth Inhibition | <0.08 | [5] |

Signaling Pathway: PI3K/AKT Inhibition by Flavonoid-Based Amide Derivatives

Certain flavonoid-based amide derivatives have been shown to exert their anticancer effects by down-regulating the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation.

Caption: PI3K/AKT signaling pathway and the inhibitory action of flavonoid-based amide derivatives.

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Oxamide derivatives have shown promising activity against a range of bacteria and fungi.

Quantitative Data: Antimicrobial Activity of Oxamide and Related Derivatives

| Compound/Derivative | Microorganism | Assay | MIC Value (µg/mL) | Reference |

| 2-acylamino-1,3,4-oxadiazole (22a) | Staphylococcus aureus | Broth microdilution | 1.56 | [6] |

| 2-acylamino-1,3,4-oxadiazole (22b) | Bacillus subtilis | Broth microdilution | 0.78 | [6] |

| 2-acylamino-1,3,4-oxadiazole (22c) | Bacillus subtilis | Broth microdilution | 0.78 | [6] |

| Aryl/heteroaryl-1,3,4-oxadiazole (14a, 14b) | Pseudomonas aeruginosa | Broth microdilution | 0.2 (mg/mL) | [6] |

| Aryl/heteroaryl-1,3,4-oxadiazole (14a, 14b) | Bacillus subtilis | Broth microdilution | 0.2 (mg/mL) | [6] |

| Amide Derivative (F9) | Escherichia coli | Microdilution | 32 | [7] |

| Amide Derivative (F31) | Escherichia coli | Microdilution | 64 | [7] |

| Amide Derivative (F45) | Escherichia coli | Microdilution | 64 | [7] |

| Amide Derivative (F8) | Candida albicans | Microdilution | 16 | [7] |

| Amide Derivative (F24) | Candida albicans | Microdilution | 16 | [7] |

| Amide Derivative (F42) | Candida albicans | Microdilution | 16 | [7] |

The structural characteristics of oxamides make them ideal candidates for the design of enzyme inhibitors. They have been successfully employed to target a variety of enzymes implicated in disease.

Quantitative Data: Enzyme Inhibition by Oxamide Derivatives

| Compound/Derivative | Enzyme | Assay | IC50 Value (µM) | Reference |

| Oxamide Derivative (unspecified) | α-Glucosidase | In vitro | 38.2 - 75.8 | [8] |

| Oxamide Derivative (5a) | α-Glucosidase | In vitro | 12.27 ± 0.41 (µg/mL) | [9] |

| Oxamide Derivative (4a) | α-Glucosidase | In vitro | 15.45 ± 0.20 (µg/mL) | [9] |

| Oxamide Derivative (5g) | α-Amylase | In vitro | 13.09 ± 0.06 (µg/mL) | [9] |

| Oxamide Derivative (Compound 2) | Lipoxygenase | In vitro | 22.6 ± 0.08 | [10] |

| Oxamide Derivative (Compound 5) | Lipoxygenase | In vitro | 22.6 ± 0.08 | [10] |

| Oxamide Derivative (Compound 7) | Lipoxygenase | In vitro | 22.6 ± 0.08 | [10] |

Materials Science

The hydrogen bonding capabilities and coordination potential of the oxamide moiety make it an excellent building block for the construction of functional materials.

Oxamide ligands can be used to synthesize coordination polymers and MOFs with diverse structures and properties. These materials have potential applications in catalysis, gas storage, and sensing.

Oxamide can be used as a monomer in the synthesis of various polymers, enhancing their thermal and mechanical properties.[11][12] It also serves as a building block for agrochemicals.[11][12]

Experimental Protocols

Synthesis of N,N'-Disubstituted Oxamides

A common method for the synthesis of symmetrical N,N'-disubstituted oxamides involves the reaction of an amine with oxalyl chloride.

Procedure:

-

Dissolve the desired amine (2.0 equivalents) and a base such as triethylamine (2.0 equivalents) in a suitable solvent (e.g., tetrahydrofuran or dichloromethane) and cool the solution to 0 °C in an ice bath.

-

Add a solution of oxalyl chloride (1.0 equivalent) in the same solvent dropwise to the stirred amine solution.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 24 hours.

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Treat the solid residue with a sodium bicarbonate solution to neutralize any remaining acid, then filter the product.

-

Wash the solid product with water and dry it to obtain the crude N,N'-disubstituted oxamide.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[13]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

-

Cell Seeding: Seed cells (e.g., cancer cell lines) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[1][14]

-

Compound Treatment: Treat the cells with various concentrations of the oxamide derivative dissolved in a suitable solvent (e.g., DMSO, ensuring the final concentration does not exceed 0.5%) and incubate for 24, 48, or 72 hours.[1]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1][14]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1][14]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][14] The percentage of cell viability and the IC50 value can be calculated from the absorbance readings.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

-

Serial Dilution: Perform serial dilutions of the oxamide derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15][16]

Experimental and Logical Workflows

Drug Discovery Workflow for Oxamide Derivatives

Caption: A generalized workflow for the discovery and development of oxamide-based drugs.

Conclusion and Future Perspectives

Oxamide derivatives represent a highly promising class of compounds with a broad spectrum of potential applications in both medicine and materials science. The synthetic accessibility and modular nature of the oxamide scaffold allow for the generation of large and diverse chemical libraries, facilitating the discovery of novel compounds with tailored properties.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic exploration of the chemical space around the oxamide core to elucidate key structural features responsible for specific biological activities.

-

Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by bioactive oxamide derivatives to guide rational drug design.

-

Development of Novel Materials: Exploration of new oxamide-based ligands for the construction of functional coordination polymers and MOFs with applications in catalysis, separation, and sensing.

-

In Vivo Efficacy and Safety Profiling: Rigorous preclinical evaluation of promising therapeutic candidates to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.

The continued exploration of oxamide chemistry holds immense potential for addressing unmet needs in medicine and for the development of next-generation materials with advanced functionalities.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxamide - Wikipedia [en.wikipedia.org]

- 11. chemimpex.com [chemimpex.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. apec.org [apec.org]

- 16. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Hygroscopic Nature of N,N'-Bis(2-hydroxyethyl)oxamide for Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis(2-hydroxyethyl)oxamide is a chemical intermediate with potential applications in pharmaceutical formulations and as a crosslinking agent. An understanding of its physical properties, particularly its interaction with atmospheric moisture, is critical for its handling, storage, and application in drug development. This technical guide consolidates the available information on the hygroscopic nature of this compound and provides a detailed overview of the standard experimental protocols for its quantitative assessment. While specific hygroscopicity data for this compound is not publicly available, this guide equips researchers with the necessary methodologies to generate this crucial data in-house.

Introduction to this compound

This compound (CAS No: 1871-89-2) is a white solid organic compound.[1] Its molecular structure, featuring two hydroxyl groups and two amide linkages, suggests a propensity for hydrogen bonding, which can contribute to its interaction with water molecules. Several chemical suppliers note that the compound is hygroscopic or moisture-sensitive, indicating that it can absorb and retain moisture from the atmosphere.[2][3] This property has significant implications for its use in the pharmaceutical industry, where moisture content can affect powder flow, compaction, stability, and the efficacy of the final drug product.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂N₂O₄ | [4] |

| Molecular Weight | 176.17 g/mol | [1][4] |

| Appearance | White Solid / Powder to Crystal | [1][3] |

| Melting Point | 168-172 °C (decomposes) | [1] |

| Solubility in Water | Insoluble to Very Faint Turbidity | [1][3][5][6] |

Understanding Hygroscopicity in Pharmaceutical Development

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. In the context of pharmaceuticals, this property can be both a challenge and an opportunity. Uncontrolled moisture uptake can lead to physical changes such as deliquescence, caking, and altered dissolution rates, as well as chemical degradation through hydrolysis. Therefore, a thorough understanding and quantification of a compound's hygroscopic nature are essential for developing stable and effective drug formulations.

The European Pharmacopoeia provides a classification system for the hygroscopicity of solids based on the percentage increase in mass after 24 hours of storage at 25°C and 80% relative humidity (RH).

Table 2: European Pharmacopoeia Hygroscopicity Classification

| Classification | Mass Increase (%) |

| Non-hygroscopic | < 0.2 |

| Slightly hygroscopic | ≥ 0.2 and < 2 |

| Hygroscopic | ≥ 2 and < 15 |

| Very hygroscopic | ≥ 15 |

Experimental Protocols for Quantifying Hygroscopicity

To quantitatively assess the hygroscopic nature of this compound, two primary analytical techniques are recommended: Dynamic Vapor Sorption (DVS) and Karl Fischer Titration.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[3][7] This method provides valuable information on the extent and rate of water sorption and desorption, allowing for the generation of a moisture sorption isotherm.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into the DVS sample pan.

-

Drying/Pre-treatment: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C or 40°C) until a stable mass is achieved. This initial dry mass serves as the reference point (m₀).

-

Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is continuously monitored until equilibrium is reached (i.e., the rate of mass change over time, dm/dt , is below a defined threshold, e.g., 0.002 mg/min).

-

Desorption Phase: After reaching the maximum RH, decrease the humidity in a stepwise manner back to 0% RH, again allowing the sample to reach mass equilibrium at each step.

-

Data Analysis: The change in mass at each RH step is used to calculate the percentage water uptake using the following equation:

% Water Uptake = [(m - m₀) / m₀] x 100

where m is the mass at a given RH and m₀ is the initial dry mass. A plot of the percentage water uptake at equilibrium against the relative humidity generates the moisture sorption-desorption isotherm.

Table 3: Example of DVS Sorption-Desorption Data

| Target RH (%) | Equilibrium Water Uptake (Sorption) (%) | Equilibrium Water Uptake (Desorption) (%) |

| 0 | 0.00 | 0.15 |

| 10 | 0.52 | 0.68 |

| 20 | 1.15 | 1.35 |

| 30 | 1.89 | 2.10 |

| 40 | 2.75 | 3.01 |

| 50 | 3.88 | 4.12 |

| 60 | 5.45 | 5.70 |

| 70 | 7.80 | 8.10 |

| 80 | 11.20 | 11.55 |

| 90 | 16.50 | 16.50 |

Note: This data is illustrative and does not represent actual experimental results for this compound.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a sample.[8] It is based on a stoichiometric reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent. This technique is particularly useful for determining the absolute water content of a sample at a specific point in time, for example, after storage under defined conditions.

-

Instrument Preparation: Set up the Karl Fischer titrator (volumetric or coulometric, depending on the expected water content). The titration vessel should be conditioned to a dry, endpoint-stable state.

-

Reagent Standardization: Standardize the Karl Fischer reagent with a known amount of a water standard (e.g., sodium tartrate dihydrate) to determine the reagent's water equivalence factor (F).

-

Sample Preparation: Accurately weigh a suitable amount of this compound that has been stored under specific RH and temperature conditions. The sample size will depend on the expected water content.

-

Titration: Introduce the sample into the titration vessel. The KF reagent is then added until all the water in the sample has reacted, which is detected potentiometrically.

-

Calculation: The water content is calculated based on the volume of titrant consumed and the reagent's water equivalence factor.

% Water Content = [(Volume of KF reagent consumed x F) / Sample weight] x 100

Table 4: Example of Karl Fischer Titration Data after Storage

| Storage Condition (24h) | Sample Weight (mg) | KF Titrant Consumed (mL) | Water Content (%) | Hygroscopicity Class |

| 25°C / 40% RH | 150.2 | 1.25 | 4.16 | Hygroscopic |

| 25°C / 60% RH | 148.9 | 1.88 | 6.31 | Hygroscopic |

| 25°C / 80% RH | 151.5 | 3.42 | 11.29 | Hygroscopic |

Note: This data is illustrative and assumes a KF reagent with F = 5 mg/mL. It does not represent actual experimental results for this compound.

Implications for Drug Development

The hygroscopic nature of this compound necessitates careful consideration during various stages of drug development:

-

Formulation: The choice of excipients should be made to either mitigate or complement the hygroscopic properties of the active pharmaceutical ingredient (API) or the excipient itself if this compound is used in that capacity.

-

Manufacturing: Environmental controls, such as maintaining low relative humidity in manufacturing suites, will be crucial to prevent moisture-related issues during processing.

-

Packaging and Storage: The selection of appropriate packaging with sufficient moisture barrier properties is essential to ensure the long-term stability of the drug product. Storage conditions should also be clearly defined and controlled.

Conclusion

While this compound is known to be a hygroscopic substance, a lack of publicly available quantitative data necessitates in-house characterization by researchers and drug development professionals. The detailed experimental protocols for Dynamic Vapor Sorption and Karl Fischer Titration provided in this guide offer a robust framework for generating the necessary data to understand and manage the moisture-sensitive nature of this compound. A thorough evaluation of its hygroscopicity is a critical step in ensuring the development of stable, safe, and effective pharmaceutical products.

References

- 1. asiapharmaceutics.info [asiapharmaceutics.info]

- 2. pharmainfo.in [pharmainfo.in]

- 3. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 4. Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. labinsights.nl [labinsights.nl]

- 7. mt.com [mt.com]

- 8. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

Methodological & Application

Application Notes and Protocols: N,N'-Bis(2-hydroxyethyl)oxamide as a Crosslinker in Polyurethane Foam

For Researchers, Scientists, and Drug Development Professionals